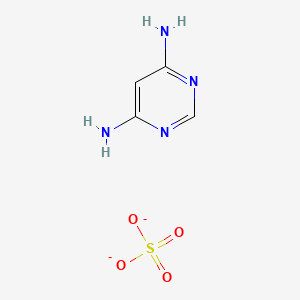

Pyrimidine-4,6-diamine;sulfate

Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry, a major field of organic chemistry. wjahr.com These compounds are ubiquitous in nature and play a central role in numerous biological processes. The most well-known examples are the nucleobases cytosine, thymine, and uracil, which are fundamental components of the nucleic acids DNA and RNA. nih.govwikipedia.org The pyrimidine ring system is also present in essential molecules like thiamine (B1217682) (vitamin B1) and folic acid. nih.govgsconlinepress.com

The synthetic versatility of the pyrimidine skeleton, which allows for structural modifications at multiple positions, has made it a privileged scaffold in medicinal chemistry. mdpi.com This has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including:

Anticancer agents gsconlinepress.comignited.in

Antimicrobial and Antiviral drugs wjahr.comignited.in

Cardiovascular and Antihypertensive medications wjahr.comignited.in

Anti-inflammatory and Analgesic compounds mdpi.com

Beyond medicine, pyrimidine derivatives are integral to agrochemicals and are being explored in materials science, for instance, as building blocks for high-performance organic light-emitting devices (OLEDs) due to their electron-deficient nature. spiedigitallibrary.org The fusion of the pyrimidine ring with other heterocyclic systems also gives rise to important classes of compounds like purines and pteridines, further expanding their chemical and biological significance. derpharmachemica.com

Foundational Importance of the Pyrimidine-4,6-diamine Scaffold in Advanced Chemical Systems

The Pyrimidine-4,6-diamine structure serves as a crucial foundational scaffold for the design and synthesis of highly specific and potent functional molecules. Its diamine substitution pattern provides key hydrogen bond donor and acceptor sites, which are critical for molecular recognition and binding to biological targets. This makes it an excellent starting point for developing targeted inhibitors for various enzymes and receptors. nih.gov

In recent years, the scaffold has been extensively used as a building block in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases like cancer and autoimmune disorders. bohrium.com Researchers have successfully designed derivatives of Pyrimidine-4,6-diamine that selectively target specific kinases, demonstrating the scaffold's value in creating advanced therapeutic candidates.

| Research Area | Target | Therapeutic Goal | Key Findings |

|---|---|---|---|

| Autoimmune Diseases | Janus Kinase 3 (JAK3) nih.govtandfonline.com | Treatment of rheumatoid arthritis and other autoimmune disorders. bohrium.comtandfonline.com | Development of potent and highly selective JAK3 inhibitors. Compound 11e showed an IC50 of 2.1 nM and high selectivity. nih.gov |

| Neurodegenerative Diseases | Cholinesterases (ChEs) nih.gov | Treatment of Alzheimer's disease. nih.gov | Design of dual binding site inhibitors. Compound 9 was the most active on EeAChE (Ki = 0.312 μM). nih.gov |

| Cancer | Focal Adhesion Kinase (FAK) mdpi.com | Treatment of Triple-Negative Breast Cancer (TNBC). mdpi.com | Pyrimidine-based inhibitors showed potent effects on TNBC cell lines and inhibited lung metastasis in mice. mdpi.com |

| Cancer | Cyclin-Dependent Kinases (CDKs) mdpi.com | Regulation of cell cycle progression in cancer. mdpi.com | Patents disclose pyrimidine derivatives targeting CDKs, which are essential for cell cycle transitions. mdpi.com |

The scaffold's utility extends to other areas, including the development of antivirals, antibacterials, and agrochemicals. guidechem.com Its structural and electronic properties make it a versatile platform for creating a diverse range of advanced chemical systems with tailored functions.

Historical Development and Emerging Research Trajectories of Pyrimidine-4,6-diamine Derivatives

The study of pyrimidines dates back to the 19th century. In 1818, Brugnatelli isolated alloxan, the first known pyrimidine derivative. gsconlinepress.com The systematic synthesis of pyrimidine derivatives began in 1884 with Pinner, and the parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org

While the foundational chemistry of pyrimidines is well-established, research into specific derivatives like Pyrimidine-4,6-diamine has seen a surge in recent decades, driven by advances in medicinal chemistry and molecular biology. The development trajectory has shifted from broad-spectrum applications to highly targeted approaches.

Emerging research is heavily reliant on computational and structure-based drug design. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations are now standard tools for designing and optimizing Pyrimidine-4,6-diamine derivatives. bohrium.comtandfonline.comnih.gov This computational approach allows for the rational design of molecules with high potency and selectivity for specific biological targets, such as the Cys909 residue in the JAK3 kinase. nih.govtandfonline.com This integrated methodology accelerates the discovery of novel inhibitors for complex diseases like cancer and rheumatoid arthritis. bohrium.comnih.gov The ongoing exploration of these derivatives continues to yield promising candidates for new therapeutics and advanced materials, highlighting the enduring importance of this chemical scaffold. spiedigitallibrary.orgnih.gov

Properties

Molecular Formula |

C4H6N4O4S-2 |

|---|---|

Molecular Weight |

206.18 g/mol |

IUPAC Name |

pyrimidine-4,6-diamine;sulfate |

InChI |

InChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4)/p-2 |

InChI Key |

KVQQUKZVGBKTLQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(N=CN=C1N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyrimidine 4,6 Diamine and Its Derivatives

Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Construction

The formation of the heterocyclic pyrimidine ring is a cornerstone of its chemistry, with methods evolving from classical condensations to modern multicomponent reactions.

Cyclocondensation represents one of the most fundamental and widely utilized strategies for assembling the pyrimidine core. researchgate.net This approach typically involves the reaction of a compound containing an N-C-N fragment, such as an amidine, guanidine, or urea (B33335), with a 1,3-dielectrophilic species like a β-dicarbonyl compound or its synthetic equivalent. researchgate.netmdpi.com For instance, the reaction between amidines and β-keto esters can yield highly substituted 4-pyrimidinols. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, have emerged as powerful tools for pyrimidine synthesis. mdpi.com A notable example is the three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, to produce 4,5-disubstituted pyrimidines. organic-chemistry.org These methods offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries from simple precursors. mdpi.com

Table 1: Examples of Cyclocondensation Precursors for Pyrimidine Synthesis

| Precursor Type 1 | Precursor Type 2 | Catalyst/Conditions | Resulting Core Structure |

| Amidine | β-Keto Ester | Ultrasound Irradiation | 4-Pyrimidinol |

| Amidine | Saturated Ketone | Cu-catalyst, 4-HO-TEMPO | Substituted Pyrimidine |

| Enamine | Triethyl Orthoformate, NH₄OAc | ZnCl₂ | 4,5-Disubstituted Pyrimidine |

| Aldehyde, Urea/Thiourea | Barbituric Acid | Triethyl Benzyl Ammonium Chloride | Pyrimido[4,5-d]pyrimidine |

Annulation, the process of building a new ring onto a pre-existing molecule, provides another versatile route to pyrimidine-based structures. These strategies can involve the formation of the pyrimidine ring by fusing it to another carbocyclic or heterocyclic system. A facile strategy for creating pyrimidines fused to a steroid framework has been demonstrated through a one-pot, three-component reaction of a steroidal ketone, an aromatic aldehyde, and an amidine derivative, catalyzed by potassium tert-butoxide. nih.gov

More intricate annulation strategies involve multi-step sequences within a single pot. For example, a double [5+1] annulation has been developed for synthesizing dihydropyrido[2,3-d]pyrimidines. nih.gov This process begins with a [5C + 1N] annulation between a ketene-(S,S)-acetal and ammonia, followed by a second [5+1] annulation using the Vilsmeier reagent to construct the pyrimidine ring. nih.gov Copper-catalyzed [3+2+1] annulation of amidines, ketones, and N,N-dimethylaminoethanol offers an eco-friendly approach to building the pyrimidine framework under mild conditions. organic-chemistry.org

Targeted Functionalization and Derivatization at Core and Peripheral Positions

Once the pyrimidine core is formed, or if starting with a commercially available pyrimidine, a vast array of reactions can be employed to introduce or modify functional groups at various positions on the ring.

For thio-substituted pyrimidines, such as 4,6-diamino-2-mercaptopyrimidine (B16073) (DAMP), the sulfur atom provides a reactive handle for functionalization. S-alkylation is a common method to introduce alkyl chains, which can modulate the compound's physicochemical properties. mdpi.com This reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate anion, formed by treating the mercaptopyrimidine with a base, attacks an alkyl halide. researchgate.netsmolecule.com

A specific example is the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.comresearchgate.net The reaction of the sodium salt of DAMP with n-heptyl chloride in dimethylformamide (DMF) at 50°C yields the desired S-alkylated product. mdpi.com Spectroscopic analyses, including NMR and IR, confirm that the alkylation occurs selectively on the sulfur atom over the nitrogen atoms of the amino groups. mdpi.com

Table 2: Synthesis of 2-(Heptylthio)pyrimidine-4,6-diamine via S-Alkylation

| Reactant 1 | Reactant 2 | Reagents & Solvents | Conditions | Product | Yield |

| 4,6-Diamino-2-mercaptopyrimidine (DAMP) | n-Heptyl Chloride | 1. NaOH (aq), Methanol2. DMF | 1. Room Temperature, 1h2. 50°C, 16h | 2-(Heptylthio)pyrimidine-4,6-diamine | 67% |

Data sourced from Salieva et al. (2025). mdpi.comresearchgate.net

The electron-deficient nature of the pyrimidine ring, enhanced by the presence of halogen substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netbeilstein-journals.org Halogenated pyrimidines are therefore valuable scaffolds for introducing a wide variety of nucleophiles, including amines, alcohols, and thiols. beilstein-journals.org

The regioselectivity of these reactions is a key consideration. In di- and polyhalogenated pyrimidines, substitution typically occurs at the most electron-deficient positions, which are generally C4 and C6, followed by C2. wuxiapptec.com For instance, in reactions with 5-chloro-2,4,6-trifluoropyrimidine, the fluorine atoms at positions 4 and 6 are the most reactive sites for nucleophilic attack. beilstein-journals.org The presence of an electron-donating group on the ring can alter this selectivity; for example, an amino or methoxy (B1213986) group at C6 of a 2,4-dichloropyrimidine (B19661) can direct incoming nucleophiles to the C2 position. wuxiapptec.com

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-C, C-N, and C-O bond formation on the pyrimidine scaffold, allowing for the introduction of aryl, alkyl, and other complex moieties. internationaljournalcorner.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for coupling reactions on halogenated pyrimidines. internationaljournalcorner.com The Suzuki-Miyaura coupling, which pairs a halo-pyrimidine with a boronic acid, is a leading method for creating C-C bonds to form arylated pyrimidines. bohrium.com For example, 5-bromopyrimidine (B23866) can be coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst. bohrium.com Another important reaction is the Sonogashira coupling, which joins a halo-pyrimidine with a terminal alkyne to synthesize alkynylpyrimidines, often using a palladium catalyst in conjunction with a copper(I) co-catalyst. atlanchimpharma.comthieme-connect.com

Copper-Catalyzed Reactions: Copper-catalyzed reactions are also prominent, particularly for forming C-N and C-S bonds in Ullmann-type condensations. researchgate.net More recently, copper has been used to catalyze Sonogashira couplings and subsequent aminocyclization reactions to build complex fused-ring systems. nih.govrsc.org For instance, a copper-catalyzed sequence involving a Sonogashira coupling and a 5-exo-dig aminocyclization between a terminal alkyne and a 2-(2-bromophenyl)pyrimidine analog has been developed to access a variety of pyrimidine-fused skeletons. nih.govrsc.org

Table 3: Overview of Transition Metal-Catalyzed Reactions on Halogenated Pyrimidines

| Reaction Name | Catalyst System | Substrate 1 | Substrate 2 | Bond Formed |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | 5-Bromopyrimidine | Aryl Boronic Acid | C-C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 4-Iodopyrrolopyrimidine | Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 4-Chloro-6-aminopyrimidine | Amine | C-N |

| Sonogashira/Aminocyclization | CuI, K₂CO₃ | 2-(2-Bromophenyl)pyrimidine | Terminal Alkyne | C-C, C-N |

Oxidative Functionalization and Aromatization Processes

The final step in many pyrimidine syntheses involves the aromatization of a di- or tetrahydro-pyrimidine ring, often achieved through oxidative processes. These reactions are crucial for accessing the stable, planar pyrimidine core. Various oxidative systems have been developed to facilitate this transformation efficiently.

One prominent strategy involves the use of copper catalysts in conjunction with an oxidant. For instance, a cascade reaction of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization has been effectively used. acs.orgnih.gov A notable example is the Cu-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation of amidines with saturated ketones. rsc.orgorganic-chemistry.org This method provides a direct route to structurally important pyrimidines from readily available starting materials. rsc.orgorganic-chemistry.org The reaction proceeds through the direct β-C(sp³)–H functionalization of the saturated ketone, followed by cyclization with the amidine and subsequent aromatization. acs.orgnih.gov

Another approach to oxidative aromatization involves the use of potassium persulfate (K₂S₂O₈) as a promoter. This has been demonstrated in the synthesis of 4-arylpyrimidines through the activation of acetophenone-formamide conjugates. organic-chemistry.org Additionally, molecular oxygen can serve as a green and atom-economical oxidant in base-promoted intermolecular oxidation reactions to form polysubstituted pyrimidines. organic-chemistry.org

The following table summarizes selected oxidative aromatization methods for the synthesis of pyrimidine derivatives.

Table 1: Selected Oxidative Aromatization Methods for Pyrimidine Synthesis

| Catalyst/Oxidant | Starting Materials | Product Type | Key Features | Yield |

|---|---|---|---|---|

| Cu(OAc)₂ / O₂ | Dihydropyrimidine intermediate | Pyrimidine | Aerobic oxidative dehydrogenation, key step in API synthesis. beilstein-journals.org | Not specified |

| Cu-catalyst / 4-HO-TEMPO | Saturated ketones and amidines | Polysubstituted pyrimidines | Cascade reaction involving oxidative dehydrogenation and aromatization. rsc.orgorganic-chemistry.org | Up to 90% researchgate.net |

| Iron(II)-complex / TEMPO | Ketones/aldehydes and amidines | Various pyrimidine derivatives | Regioselective, proceeds via TEMPO complexation and elimination. organic-chemistry.org | Good functional group tolerance organic-chemistry.org |

Multi-component Reactions and Cascade Methodologies in Pyrimidine Synthesis

Multi-component reactions (MCRs) and cascade methodologies have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular complexity in a single step. acs.org The synthesis of pyrimidines, including diaminopyrimidine derivatives, has greatly benefited from these strategies.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.govorganic-chemistry.org This regioselective process proceeds through a sequence of condensation and dehydrogenation steps, yielding highly substituted pyrimidines in up to 93% yield. acs.orgnih.gov The use of a PN₅P–Ir–pincer complex has been shown to be particularly effective for this sustainable transformation. acs.orgorganic-chemistry.org

Another versatile MCR is the [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. mdpi.com This eco-friendly method tolerates a wide range of functional groups. mdpi.com Similarly, a four-component reaction strategy for the synthesis of pyrimidine carboxamides has been developed using amidines, styrene, and N,N-dimethylformamide (DMF), where DMF acts as both a one-carbon synthon and an amide source.

The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis. mdpi.comsemanticscholar.org Microwave-assisted Biginelli reactions have been shown to accelerate the synthesis of dihydropyrimidinones and their derivatives, which can be precursors to fully aromatic pyrimidines. mdpi.comsemanticscholar.org

An efficient protocol for the synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines involves the Na₂CO₃-mediated [3+3] annulation reaction of substituted 2-benzylidenemalononitriles and substituted benzamidines, providing the target compounds in moderate to good yields. thieme-connect.comresearchgate.net

The table below highlights some key multi-component and cascade reactions for pyrimidine synthesis.

Table 2: Multi-component and Cascade Reactions for Pyrimidine Synthesis

| Reaction Type | Catalyst/Mediator | Reactants | Product Type | Yield |

|---|---|---|---|---|

| Iridium-catalyzed MCR | PN₅P–Ir–pincer complex | Amidines and up to three alcohols | Highly substituted pyrimidines | Up to 93% acs.orgnih.gov |

| [3+3] Annulation | Na₂CO₃ | 2-Benzylidenemalononitriles and benzamidines | 2-Aryl-5-benzylpyrimidine-4,6-diamines | Moderate to good thieme-connect.comresearchgate.net |

| [3+2+1] Annulation | - | Amidines, ketones, and N,N-dimethylaminoethanol | Polysubstituted pyrimidines | Good functional group tolerance mdpi.com |

Regioselective and Stereoselective Synthetic Strategies for Pyrimidine-4,6-diamine Systems

The development of regioselective and stereoselective methods is critical for the synthesis of complex molecules with specific biological activities. In the context of Pyrimidine-4,6-diamine systems, regioselectivity often pertains to the controlled substitution at different positions of the pyrimidine ring.

For instance, the reaction of 2,4-dichloropyrimidines with amines can be controlled to achieve regioselective substitution. The amination of 6-aryl-2,4-dichloropyrimidine has been shown to proceed with high regioselectivity. acs.org Similarly, the solid-phase synthesis of 2-alkyl-4,6-diaminopyrimidines and 2,4,6-triaminopyrimidines has been achieved through the regioselective anchoring of 2,4,6-trichloropyrimidine (B138864) to a resin. researchgate.net

A regioselective, iridium-catalyzed multicomponent synthesis allows for the controlled assembly of unsymmetrically substituted pyrimidines from amidines and different alcohols. acs.orgnih.gov This method provides direct access to pyrimidines with distinct alkyl or aryl groups at specific positions. acs.orgnih.gov

Stereoselective syntheses are also crucial, particularly when chiral centers are introduced into the pyrimidine derivative. An example is the synthesis of allo-gibberic acid-based 2,4-diaminopyrimidine (B92962) chimeras, where the stereochemistry of the starting natural product is retained in the final molecule. mdpi.com

The following table provides examples of regioselective and stereoselective synthetic approaches.

Table 3: Regioselective and Stereoselective Syntheses of Pyrimidine Derivatives

| Strategy | Key Feature | Reactants | Product | Ref. |

|---|---|---|---|---|

| Regioselective Amination | Controlled substitution on dichloropyrimidine | 6-Aryl-2,4-dichloropyrimidine and amines | 4-Amino-2-chloro-6-arylpyrimidines | acs.org |

| Regioselective MCR | Iridium-catalyzed assembly | Amidines and multiple distinct alcohols | Unsymmetrically substituted pyrimidines | acs.orgnih.gov |

| Stereoselective Synthesis | Retention of chirality from natural product | Allo-gibberic acid derivatives and diaminopyrimidines | Chiral pyrimidine chimeras | mdpi.com |

Principles and Practice of Green Chemistry in Pyrimidine-4,6-diamine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. researchgate.net This involves the use of greener solvents, catalysts, and alternative energy sources, as well as the development of atom-economical reaction pathways.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netsemanticscholar.org The synthesis of pyrimidine derivatives via microwave-irradiated condensation of chalcones with urea is a notable example. semanticscholar.org One-pot, catalyst-free synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved in water under microwave irradiation, with yields reaching up to 94% in just 3-6 minutes. nih.gov

The use of water as a solvent is another key aspect of green pyrimidine synthesis. blucher.com.br A green, microwave-mediated, multicomponent synthesis of pyrimidines and pyrimidinones (B12756618) has been successfully carried out in water. blucher.com.br The development of solvent-free reaction conditions, such as mechanical grinding (mechanochemistry), also represents a significant advancement in green synthesis. For example, the iodination of pyrimidine derivatives has been achieved under solvent-free conditions, avoiding the use of toxic reagents and acidic conditions. mdpi.com

Furthermore, the use of recyclable catalysts and reagents derived from renewable resources aligns with green chemistry principles. acs.orgnih.gov The iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols is considered sustainable as alcohols can be derived from biomass. acs.orgnih.gov

The table below summarizes various green chemistry approaches applied to pyrimidine synthesis.

Table 4: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Approach | Specific Method | Reactants | Key Advantages | Yield |

|---|---|---|---|---|

| Microwave Irradiation | Condensation of chalcones and urea | Substituted chalcones and urea | Shorter reaction time, excellent yields. semanticscholar.org | 72-81% semanticscholar.org |

| Microwave Irradiation in Water | One-pot, three-component reaction | Benzaldehyde derivatives, methylcyanoacetate, and thio-barbituric acid | Catalyst-free, short reaction time (3-6 min). nih.gov | 78-94% nih.gov |

| Water as Solvent | Microwave-assisted MCR | Aromatic aldehydes, malononitrile, and benzamidine (B55565) hydrochloride | Rapid, clean, uses non-polluting reagents. blucher.com.br | 27-70% blucher.com.br |

| Solvent-Free | Mechanical grinding (iodination) | Pyrimidine derivatives and solid iodine/AgNO₃ | Avoids toxic reagents and harsh acids, short reaction time (20-30 min). mdpi.com | 70-98% mdpi.com |

Advanced Characterization Techniques for Pyrimidine 4,6 Diamine Architectures

Spectroscopic Analysis for Detailed Structural Elucidation

Spectroscopic techniques are fundamental to confirming the molecular identity and connectivity of Pyrimidine-4,6-diamine;sulfate (B86663). By probing the interactions of the molecule with electromagnetic radiation, each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear Multiple Bond Correlation (HMBC) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of Pyrimidine-4,6-diamine in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques like HMBC, provides definitive evidence for the compound's covalent framework.

In the ¹H NMR spectrum, the pyrimidine (B1678525) ring protons exhibit characteristic chemical shifts. The proton at the C5 position typically appears as a singlet, while the proton at the C2 position also manifests as a singlet, often at a more downfield chemical shift. The protons of the two amino groups (-NH₂) at the C4 and C6 positions generally produce a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrimidine ring (C2, C4, C5, and C6) resonate at distinct chemical shifts, with the carbons bearing the amino groups (C4 and C6) and the C2 carbon appearing at significantly downfield values.

HMBC experiments are crucial for confirming the connectivity between protons and carbons that are separated by two or three bonds. For instance, correlations would be expected between the C5 proton and the C4 and C6 carbons, providing unambiguous evidence for the substitution pattern on the pyrimidine ring. Such detailed NMR analysis confirms the precise arrangement of atoms in the Pyrimidine-4,6-diamine cation. mdpi.comnih.gov

Table 1: Predicted NMR Spectral Data for the Pyrimidine-4,6-diamine Cation

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Expected HMBC Correlations (¹H to ¹³C) |

| ¹H | H5 | ~5.0 - 6.0 | Singlet | C4, C6 |

| ¹H | H2 | ~8.0 - 8.5 | Singlet | C4, C6 |

| ¹H | NH₂ | Variable (broad) | Singlet | C4, C6 |

| ¹³C | C5 | ~80 - 90 | - | - |

| ¹³C | C2 | ~155 - 160 | - | - |

| ¹³C | C4, C6 | ~160 - 165 | - | - |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR spectrum is particularly informative for identifying the key functional groups. mdpi.com The N-H stretching vibrations of the two primary amino groups are expected to produce strong, distinct absorption bands in the region of 3100-3500 cm⁻¹. mdpi.com The spectrum would also feature characteristic bands corresponding to the C=C and C=N stretching vibrations within the pyrimidine ring, typically found between 1400 and 1650 cm⁻¹. Furthermore, the presence of the sulfate counter-ion (SO₄²⁻) would be confirmed by a very strong and broad absorption band around 1100 cm⁻¹, corresponding to the S-O stretching vibrations. nih.gov

Raman spectroscopy provides complementary information. While N-H stretches are often weak in Raman spectra, the aromatic ring breathing and stretching vibrations of the pyrimidine core are typically strong and well-defined, providing a clear fingerprint for the heterocyclic system. ijfans.org

Table 2: Characteristic Vibrational Frequencies for Pyrimidine-4,6-diamine;sulfate

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amino groups) | FT-IR | 3100 - 3500 | Strong |

| C-H Stretching (Aromatic) | FT-IR/Raman | 3000 - 3100 | Medium |

| C=N / C=C Ring Stretching | FT-IR/Raman | 1400 - 1650 | Strong |

| N-H Bending (Amino groups) | FT-IR | 1550 - 1650 | Medium-Strong |

| S-O Stretching (Sulfate) | FT-IR | ~1100 | Very Strong, Broad |

| Ring Breathing | Raman | ~990 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the Pyrimidine-4,6-diamine cation. The aromatic pyrimidine ring constitutes a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower-energy (bonding or non-bonding) orbitals to higher-energy (anti-bonding) orbitals.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. acs.orgmdpi.com These absorptions are primarily attributed to π→π* transitions within the conjugated π-system of the pyrimidine ring. The exact position of the absorption maximum (λmax) and its intensity (molar absorptivity, ε) can be influenced by the solvent and the pH of the medium, which affects the protonation state of the molecule. acs.org The stability of the compound in solution can also be monitored over time using UV-Vis spectroscopy, where a stable compound will show no significant change in its absorption spectrum. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, HRMS would be used to measure the exact mass of the protonated molecular ion, [C₄H₆N₄ + H]⁺.

By comparing the experimentally measured mass to the theoretically calculated mass, the elemental formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This technique provides definitive proof of the compound's chemical formula, distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.com

Table 3: HRMS Data for the Pyrimidine-4,6-diamine Cation

| Ion Formula | Ion Type | Calculated m/z | Found m/z |

| C₄H₇N₄⁺ | [M+H]⁺ | 111.06652 | Typically within ±0.0005 |

Solid-State Structural Determination

While spectroscopic methods define the molecule's connectivity, solid-state techniques are required to understand how these molecules are arranged in a crystalline material, which is crucial for understanding its physical properties.

Single-Crystal X-ray Diffraction (XRD) Analysis for Precise Molecular and Crystal Structures

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. For this compound, this technique would reveal the exact bond lengths, bond angles, and torsion angles of the Pyrimidine-4,6-diamine cation.

Crucially, XRD analysis elucidates the intricate network of noncovalent interactions that govern the crystal packing. In the solid state, the protonated pyrimidine-4,6-diaminium cation acts as a hydrogen bond donor, while the sulfate anion acts as a hydrogen bond acceptor. This leads to the formation of a robust and extensive hydrogen-bonding network. nih.govacs.orgnih.gov

Table 4: Common Hydrogen Bond Interactions in Aminopyrimidine-Sulfonate Crystal Structures

| Donor (D) | Acceptor (A) | Interaction Type | Typical Motif |

| N-H (ring) | O (sulfate) | N-H···O | R₂²(8) Heterosynthon |

| N-H (amino) | O (sulfate) | N-H···O | Chain/Sheet formation |

| C-H (ring) | O (sulfate) | C-H···O | Further stabilization |

Powder X-ray Diffraction for Phase Identification and Polymorphism Studies

Powder X-ray Diffraction (PXRD) stands as a cornerstone analytical technique in the solid-state characterization of crystalline materials, including pharmaceutical salts like this compound. This non-destructive method provides a unique fingerprint of the crystalline structure, making it indispensable for confirming the identity of a specific crystalline phase and for identifying the presence of different polymorphic forms. Polymorphs, which are different crystalline arrangements of the same chemical entity, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, making their detection and characterization critical.

The fundamental principle of PXRD involves directing a monochromatic X-ray beam onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice planes of the substance, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle, 2θ (two-theta). The resulting plot of intensity versus 2θ is known as a powder diffraction pattern. According to Bragg's Law (nλ = 2d sinθ), the positions of the diffraction peaks are directly related to the spacing (d-spacing) between the lattice planes, which is characteristic of a specific crystal structure.

Phase Identification

For this compound, PXRD is the primary tool for confirming its crystalline identity. Each crystalline solid possesses a unique PXRD pattern, characterized by a distinct set of peak positions and relative intensities. To confirm the synthesis of the target compound, an experimentally obtained PXRD pattern would be compared against a reference pattern. This reference could be derived from a known standard, calculated from single-crystal X-ray diffraction data, or found in crystallographic databases.

While specific, publicly available experimental PXRD data for this compound is not found in the reviewed literature, a hypothetical PXRD pattern can be used to illustrate the data obtained from such an analysis. The key identifiers in a PXRD pattern are the 2θ positions of the diffraction peaks and their corresponding d-spacings.

Table 1: Illustrative Powder X-ray Diffraction Data for a Crystalline Solid

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 45 |

| 18.9 | 4.69 | 70 |

| 21.1 | 4.21 | 95 |

| 23.5 | 3.78 | 60 |

| 25.8 | 3.45 | 50 |

Note: The data in this table is hypothetical and serves to illustrate the typical format of PXRD results. It does not represent experimentally verified data for this compound.

Polymorphism Studies

The investigation of polymorphism is a critical application of PXRD. Different polymorphs of this compound would arise from variations in the packing of the pyrimidine-4,6-diamine cations and sulfate anions in the crystal lattice. These different packing arrangements would result in distinct crystal structures, each producing a unique PXRD pattern.

A polymorphism screening study would typically involve crystallizing this compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates). PXRD analysis would then be performed on the resulting solid forms. The appearance of a new, distinct PXRD pattern under different crystallization conditions would indicate the discovery of a new polymorph.

For example, if "Form A" of this compound is the known stable form, a study might reveal a "Form B" that is metastable. The PXRD patterns for these two forms would show significant differences in peak positions and/or relative intensities, as illustrated in the hypothetical data below.

Table 2: Comparison of Illustrative PXRD Peaks for Two Hypothetical Polymorphs

| 2θ (degrees) - Form A | 2θ (degrees) - Form B |

|---|---|

| 10.5 | 11.2 |

| 12.8 | 13.5 |

| 18.9 | 19.4 |

| 21.1 | 22.0 |

Note: This table presents hypothetical peak positions to demonstrate how PXRD data can differentiate between polymorphs. It is not based on experimental data for this compound.

Computational and Theoretical Investigations of Pyrimidine 4,6 Diamine Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, vibrational frequencies, and a host of electronic properties that govern chemical reactivity and intermolecular interactions.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying pyrimidine (B1678525) derivatives due to its favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with basis sets like 6-311G(d,p), is commonly utilized for these calculations. researchgate.netacs.org

Geometry Optimization: The first step in most quantum chemical studies is to find the molecule's lowest energy structure. DFT is used to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For substituted 2,6-diaminopyrimidine systems, DFT calculations have shown good agreement between theoretically optimized geometries and experimental data obtained from X-ray crystallography. acs.org

Vibrational Spectra: Once the optimized geometry is obtained, DFT can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, etc.) and can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands.

Electronic Parameters: DFT is particularly effective for elucidating key electronic properties. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net In studies of diaminopyrimidine sulfonate derivatives, the charge density for the HOMO is often located over the diaminopyrimidine ring, while the LUMO's density is found on other parts of the molecule, such as a linked sulfonate group. researchgate.net

| Parameter | Compound A | Compound B |

|---|---|---|

| EHOMO (eV) | -6.174 | -6.004 |

| ELUMO (eV) | -1.976 | -1.337 |

| Energy Gap (ΔE) (eV) | 4.198 | 4.667 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. These methods are often more computationally demanding than DFT but can provide higher accuracy, serving as a benchmark for other techniques.

Hartree-Fock (HF) Theory: The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgnih.gov It provides a good starting point for more advanced calculations by solving the Schrödinger equation in a mean-field approximation, where each electron interacts with the average field of all other electrons. wikipedia.org While HF systematically neglects a portion of the electron correlation, it remains a crucial tool, and its results can be improved upon by post-Hartree-Fock methods. nih.gov

Coupled-Cluster (CC) Theory: Coupled-Cluster (CC) theory is considered one of the most accurate and reliable ab initio methods for small to medium-sized molecules. wikipedia.orgaps.org It builds upon the Hartree-Fock reference by constructing the multi-electron wavefunction using an exponential cluster operator, which systematically includes the effects of electron correlation. wikipedia.org Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, can yield results of predictive quality that are very close to experimental values for molecular structures, properties, and reaction energies. wikipedia.org For the parent pyrimidine molecule, Coupled-Cluster response theory has been successfully used to study excited states with excellent agreement with experimental data. rsc.org

Analysis of Intrinsic Molecular Electronic Properties

The analysis of intrinsic molecular electronic properties, derived primarily from quantum chemical calculations, provides a quantitative basis for understanding a molecule's reactivity, stability, and intermolecular interaction sites.

Frontier Molecular Orbitals (FMOs): As discussed in the DFT section, the HOMO and LUMO energies and their energy gap (ΔE) are fundamental indicators of molecular electronic behavior. A low HOMO-LUMO gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule. Red-colored regions on an MEP map indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue-colored regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For diaminopyrimidine derivatives, strong negative potential is typically observed around the nitrogen atoms of the pyrimidine ring and any oxygen atoms, highlighting these as sites for hydrogen bonding and electrophilic interaction. acs.org

Global Reactivity Descriptors: Based on the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify different aspects of reactivity. These parameters provide a more detailed electronic profile of the molecule.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A high value indicates high stability. |

| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

These theoretical investigations, from DFT and ab initio methods to MD and MC simulations, provide a comprehensive, atomistic-level understanding of Pyrimidine-4,6-diamine systems. They elucidate the relationship between molecular structure and electronic properties, predict dynamic behavior, and offer insights that are crucial for the rational design and application of these compounds.

Frontier Molecular Orbital (FMO) Theory and Derived Reactivity Descriptors (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity or acidity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org A smaller energy gap indicates that the molecule is more polarizable and has a higher propensity for chemical reactions and electron transfer. nih.govnih.gov

In computational studies of diaminopyrimidine sulfonate derivatives, which are structurally related to Pyrimidine-4,6-diamine;sulfate (B86663), Density Functional Theory (DFT) calculations have been used to determine the FMO energies. For two such derivatives, designated A and B, the HOMO-LUMO energy gaps were calculated to be 4.198 eV and 4.667 eV, respectively. acs.org The higher energy gap in compound B suggests it is more stable and less reactive than compound A. acs.org The charge density for the HOMO in these systems is primarily located over the pyrimidine-diamine portion of the molecule, while the LUMO's charge density is concentrated on the sulfonate group. acs.org

| Molecular Orbital | Compound A (eV) | Compound B (eV) |

|---|---|---|

| HOMO | -6.174 | -6.004 |

| LUMO | -1.976 | -1.337 |

| Energy Gap (ΔE) | 4.198 | 4.667 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's shape, size, and regions of positive, negative, and neutral potential. researchgate.net Different colors on the MEP surface correspond to varying electrostatic potential values, identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Typically, regions with a negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.netresearchgate.net These areas are characteristic of lone pairs on electronegative atoms. Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net Green areas represent neutral or zero potential regions. researchgate.netsemanticscholar.org

For a Pyrimidine-4,6-diamine system, the MEP map would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the exocyclic amino groups due to their lone pairs of electrons. These sites would be the primary targets for electrophiles. The hydrogen atoms of the amino groups and the carbon atoms of the pyrimidine ring would likely exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction. nih.gov This detailed charge distribution map is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, electron delocalization, and hyperconjugative interactions by transforming the complex molecular wavefunctions into localized, chemically intuitive bonding orbitals.

In systems related to Pyrimidine-4,6-diamine;sulfate, such as diaminopyrimidine sulfonate derivatives, NBO analysis reveals the nature of intramolecular charge distribution. acs.org The charge density distribution in the frontier molecular orbitals indicates that the HOMO is largely concentrated on the pyrimidine-2,4-diamine moiety. acs.org In contrast, the LUMO's charge density is primarily located at the sulfonate group. acs.org This separation of charge density between the HOMO and LUMO suggests a significant intramolecular charge transfer from the electron-donating diaminopyrimidine ring to the electron-accepting sulfonate group upon electronic excitation.

This analysis helps quantify the stability arising from electron delocalization and identifies the specific donor-acceptor interactions within the molecule. The strength of these interactions is a key factor in determining the molecule's electronic properties, stability, and reactivity.

Tautomerism and Isomerism Studies in Solution and Solid States

Tautomerism, a form of isomerism involving the migration of a proton, is a significant phenomenon in heterocyclic compounds like pyrimidines. chemicalbook.com For Pyrimidine-4,6-diamine, the most relevant form of tautomerism is the amine-imine equilibrium. This involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom, resulting in an imino tautomer.

Studies on structurally similar 4-amino-6-chloropyrimidines have shown that they can exist as an equilibrium between two tautomeric forms. nih.gov This amine-imine tautomeric equilibrium can influence the molecule's ability to form hydrogen bonds and participate in chemical reactions. nih.gov While it is generally established that most aminohetero-aromatic compounds exist predominantly in the amino form in both aqueous solutions and the crystalline state, the presence of the imino tautomer, even in small amounts, can be significant for its chemical behavior. researchgate.net

The specific equilibrium between tautomers can be influenced by various factors, including the solvent, temperature, and pH. researchgate.net In the solid state, the crystal packing forces and intermolecular hydrogen bonding patterns can stabilize one tautomer over another. Computational studies can predict the relative stabilities of different tautomers in both the gas phase and in solution, providing insight into the predominant forms under various conditions.

Theoretical Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic signatures of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. DFT calculations are widely used to compute these properties, offering valuable insights that complement experimental data.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. This allows for the precise assignment of spectral bands to specific molecular vibrations, such as N-H stretching of the amine groups or ring vibrations of the pyrimidine core.

Similarly, theoretical predictions of NMR chemical shifts can aid in the structural elucidation of complex molecules. For Pyrimidine-4,6-diamine systems, calculations can help assign the signals in ¹H and ¹³C NMR spectra to specific atoms within the molecule. Spectroscopic studies on related 4,6-dihydroxypyrimidine derivatives have utilized UV spectroscopy and NMR to investigate their protonation and tautomeric behavior in acidic media. acs.orgresearchgate.net

Furthermore, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This analysis helps to understand the electronic structure and the nature of the orbitals involved in the electronic excitations.

Computational Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical data processing, telecommunications, and photonics. nih.gov Organic molecules, particularly those with a "push-pull" electronic structure (an electron-donating group connected to an electron-accepting group through a π-conjugated system), often exhibit large NLO responses.

The pyrimidine ring, being π-deficient and electron-withdrawing, is an ideal component for designing NLO materials. nih.gov When substituted with electron-donating groups like amines, as in Pyrimidine-4,6-diamine, a significant intramolecular charge transfer character can be established, which is a key requirement for NLO activity.

Computational methods, particularly DFT, are crucial for predicting and understanding the NLO properties of molecules before their synthesis. researchgate.net Key NLO parameters such as polarizability (α) and the first-order hyperpolarizability (β) can be calculated. Studies on various pyrimidine derivatives have shown that they can possess significant NLO properties. researchgate.netrsc.org For instance, the calculated third-order nonlinear susceptibility (χ³) of one such derivative was found to be superior to that of known chalcone derivatives, highlighting the potential of the pyrimidine scaffold in NLO applications. nih.govrsc.org These computational assessments are vital for screening candidate molecules and guiding the rational design of new, highly efficient NLO materials based on the pyrimidine framework. researchgate.net

Coordination Chemistry of Pyrimidine 4,6 Diamine As a Ligand

Structural Analysis of Pyrimidine-4,6-diamine Metal Complexes

Intra- and Intermolecular Interactions within Coordination Compounds

The supramolecular architecture of coordination compounds containing pyrimidine-4,6-diamine and its derivatives is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonding and, to a lesser extent, π-π stacking. While detailed crystallographic studies on metal complexes of unsubstituted pyrimidine-4,6-diamine are limited in publicly accessible literature, analysis of closely related structures provides significant insight into the interactions that govern their crystal packing and stability.

The primary drivers for supramolecular assembly are the hydrogen-bonding capabilities of the ligand. The pyrimidine-4,6-diamine moiety possesses multiple hydrogen bond donor sites (the amine -NH2 groups) and acceptor sites (the ring nitrogen atoms). This functionality allows for the formation of extensive and robust hydrogen-bonding networks.

In the crystal structure of a related compound, 2,4,6-triaminopyrimidine-1,3-diium dinitrate, hydrogen-bonding interactions between the diprotonated pyrimidine (B1678525) cation and the nitrate (B79036) anions result in the formation of a one-dimensional supramolecular network. researchgate.netnih.gov Hirshfeld surface analysis of this structure reveals that the most significant contributions to the crystal packing are from O···H/H···O (53.2%) and N···H/H···N (12.5%) interactions, underscoring the dominance of hydrogen bonding. researchgate.net

Similarly, studies on cocrystals of 2-amino-4,6-dimethylpyrimidine (B23340) with carboxylic acids demonstrate the formation of strong O-H···N hydrogen bonds between the acid's hydroxyl group and the pyrimidine ring nitrogen. nih.gov Furthermore, the crystal structure of 4,6-diaminopyrimidine-2(1H)-thione hemihydrate, a sulfur-containing derivative, showcases a complex three-dimensional framework held together by a combination of N-H···N, N-H···S, N-H···O, and O-H···S hydrogen bonds. nih.gov In this structure, the pyrimidinethione units form continuous tubular structures linked by these interactions. nih.gov

| Interaction Type | Donor/Acceptor Groups (Predicted for Pyrimidine-4,6-diamine) | Role in Crystal Structure |

| Hydrogen Bonding | Donors: Amine groups (-NH₂) Acceptors: Ring Nitrogens, Amine groups (-NH₂) | Formation of 1D, 2D, or 3D supramolecular networks; stabilization of crystal packing. |

| π-π Stacking | Pyrimidine ring | Contributes to the stabilization of layered or stacked structures. |

This interactive table summarizes the key non-covalent interactions expected in coordination compounds of pyrimidine-4,6-diamine based on data from related structures.

Catalytic Applications of Pyrimidine-4,6-diamine-Based Metal Complexes

The exploration of metal complexes based on pyrimidine-4,6-diamine and its close derivatives as catalysts is an emerging area, with studies demonstrating their potential in heterogeneous catalysis. These complexes can serve as robust platforms for metallic active sites, where the pyrimidine ligand framework ensures stability and facilitates catalytic activity.

A notable example is the development of a cobalt-based metal-organic framework (MOF) using a derivative, 4,6-diamino-2-thiopyrimidine, as the organic linker (Co-DAT-MOF). nih.gov This material has been successfully employed as a highly efficient and reusable nanocatalyst for multicomponent reactions, which are valuable for their atom economy and efficiency in synthesizing complex molecules in a single step. nih.gov

The Co-DAT-MOF catalyst demonstrated high activity in the synthesis of pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amine derivatives. nih.gov The study highlighted several key advantages of this pyrimidine-based catalytic system:

High Efficiency: The catalyst promoted the desired reactions, achieving high yields of the target products under optimized conditions. nih.gov

Heterogeneous Nature: As a solid MOF, the catalyst can be easily separated from the reaction mixture by simple filtration, simplifying product purification. nih.gov

Reusability: The catalyst could be recycled and reused at least four times without a significant loss of its catalytic activity. nih.gov

Low Metal Leaching: Inductively coupled plasma-optical emission spectrometry (ICP-OES) analysis showed that cobalt leaching from the MOF support was very low, confirming the catalyst's stability and true heterogeneous nature. nih.gov

The catalytic performance of this Co-DAT-MOF is summarized in the table below, based on a model reaction for the synthesis of pyrroloacridine-1(2H)-one.

| Catalyst Feature | Observation / Finding | Reference |

| Catalyst | Cobalt-Metal Organic Framework with 4,6-diamino-2-thiopyrimidine linker (Co-DAT-MOF) | nih.gov |

| Application | Synthesis of pyrroloacridine-1(2H)-ones and chromeno[2,3-d]pyrimidin-8-amines | nih.gov |

| Recyclability | Reusable for at least 4 cycles without significant loss of activity | nih.gov |

| Stability | Very low cobalt leaching confirmed by ICP-OES analysis | nih.gov |

This interactive table presents the research findings on the catalytic application of a metal-organic framework based on a derivative of pyrimidine-4,6-diamine.

While this example uses a thiopyrimidine derivative, it effectively demonstrates the principle that the 4,6-diaminopyrimidine (B116622) framework can be incorporated into stable, catalytically active materials. Further research into metal complexes of the parent pyrimidine-4,6-diamine ligand could lead to the development of new catalysts for a variety of organic transformations.

Supramolecular Chemistry and Crystal Engineering of Pyrimidine 4,6 Diamine Systems

Rational Design Principles for Supramolecular Architectures Utilizing Pyrimidine-4,6-diamine

The rational design of supramolecular architectures hinges on the principles of molecular recognition and self-assembly, where predictable non-covalent interactions are used to guide molecules into specific, ordered arrangements. Pyrimidine-4,6-diamine is an exemplary building block, or synthon, in crystal engineering due to its well-defined arrangement of hydrogen bond donors (the two amino groups, -NH₂) and acceptors (the two ring nitrogen atoms). This specific spatial arrangement of functional groups allows for the predictable formation of robust and recurring hydrogen-bonding patterns.

The primary design principle involves exploiting the strong directionality and complementarity of these hydrogen bond donors and acceptors to construct desired supramolecular motifs. researchgate.netacs.org By selecting appropriate co-molecules, or coformers, that possess complementary functional groups (e.g., carboxylic acids, sulfonates), crystal engineers can direct the assembly of Pyrimidine-4,6-diamine into various architectures, such as chains, sheets, or three-dimensional networks. acs.org The formation of salts, like Pyrimidine-4,6-diamine;sulfate (B86663), is a key strategy where proton transfer from a strong acid (sulfuric acid) to the basic pyrimidine (B1678525) ring creates charged species. These ions then self-assemble through strong charge-assisted hydrogen bonds and electrostatic interactions, offering a powerful tool for controlling crystal packing. researchgate.netresearchgate.net The predictability of these interactions allows for a structure-based design approach, enabling the synthesis of crystalline materials with tailored structures and properties. nih.gov

Exploration of Hydrogen Bonding Networks and Patterns

The Pyrimidine-4,6-diamine molecule features a distinct sequence of hydrogen bond Donors and Acceptors. The two ring nitrogens act as acceptors (A), while the two amino groups act as donors (D). This arrangement can be viewed along the edge of the molecule, presenting a D-A-D-A array of hydrogen bonding sites. This pattern is highly effective for self-assembly and molecular recognition.

This DADA array facilitates the formation of extended, linear structures. When Pyrimidine-4,6-diamine molecules interact with complementary partners, such as dicarboxylic acids or sulfate ions, they can form tape or ribbon-like structures. In the solid state, these ribbons can further assemble side-by-side, linked by additional hydrogen bonds, to form "supramolecular ladders". mdpi.com In these ladder arrangements, the long chains of hydrogen-bonded molecules form the "rails," while other intermolecular interactions or bridging coformers act as the "rungs." mdpi.com This motif is a recurring and stable architecture in the crystal structures of related diaminopyrimidine systems, demonstrating the utility of the DADA array in creating complex, ordered assemblies. researchgate.net

The stability and structure of crystalline solids based on Pyrimidine-4,6-diamine are dictated by a hierarchy of specific non-covalent interactions. Single-crystal X-ray diffraction studies on related compounds provide precise data on the geometry of these bonds.

N-H···N Interactions: These are among the most common and robust interactions in diaminopyrimidine crystals, where the amino group of one molecule donates a proton to a ring nitrogen of a neighboring molecule. nih.gov This interaction frequently leads to the formation of centrosymmetric dimers characterized by the R²₂(8) graph set notation, a highly stable and predictable supramolecular synthon. nih.govresearchgate.net

N-H···O Interactions: In the case of salts like Pyrimidine-4,6-diamine;sulfate, or in co-crystals with oxygen-containing molecules, N-H···O hydrogen bonds are prevalent and strong. acs.org The amino groups of the pyrimidine cation form charge-assisted hydrogen bonds with the oxygen atoms of the sulfate anion. These interactions are critical in assembling the ionic components into a cohesive crystal lattice, often forming one-dimensional networks. iucr.orgresearchgate.net

The table below summarizes typical geometric parameters for these hydrogen bonds as observed in related crystal structures.

| Interaction Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| N-H···N | 3.106 - 3.261 | 2.23 - 2.50 | 145 - 171 |

| N-H···O | 2.732 | 1.88 | 174 |

| C-H···O | Variable | > 2.20 | > 120 |

Data derived from studies on analogous pyrimidine systems. researchgate.netresearchgate.net

Co-crystallization and Salt Formation Strategies in Crystal Engineering, with Specific Relevance to this compound

Crystal engineering utilizes specific and reliable intermolecular interactions to construct new crystalline solids with desired properties. For Pyrimidine-4,6-diamine, the two primary strategies to achieve this are co-crystallization and salt formation. acs.org

Co-crystallization involves combining Pyrimidine-4,6-diamine with a neutral coformer in a stoichiometric ratio. The components of the resulting crystal are held together by non-ionic intermolecular forces, primarily hydrogen bonds. The goal is to form robust supramolecular heterosynthons, which are hydrogen-bonding motifs between different molecular species. For example, co-crystallizing Pyrimidine-4,6-diamine with a molecule containing carboxylic acid groups can lead to predictable N-H···O and O-H···N hydrogen bonds, replacing the N-H···N homosynthons often seen in the pure compound. acs.org

Salt formation , on the other hand, involves an acid-base reaction where a proton is transferred from an acidic molecule to the basic Pyrimidine-4,6-diamine, resulting in an ion pair. This strategy is particularly relevant for This compound . The reaction with sulfuric acid, a strong acid, leads to the protonation of one or more of the basic nitrogen atoms on the pyrimidine ring, forming a pyrimidinium cation and a sulfate anion (SO₄²⁻). The resulting crystalline solid is an organic salt. The key advantage of salt formation is the introduction of strong, charge-assisted hydrogen bonds between the pyrimidinium cation (N⁺-H) and the sulfate anion (O⁻). These interactions are generally stronger and more directional than those in neutral co-crystals, providing a powerful tool for constructing highly stable and predictable crystalline architectures. researchgate.netresearchgate.net The conversion of the hydrochloride salt of a similar compound, 2,4-diaminopyrimidine (B92962), to the sulfate salt has been shown to facilitate easy crystallization and yield a product of high purity due to the lower solubility of the sulfate. google.com

Advanced Analysis of Intermolecular Interactions in the Solid State

To gain a deeper, quantitative understanding of the forces governing the crystal structures of Pyrimidine-4,6-diamine systems, advanced analytical techniques are employed. These methods go beyond simple geometric descriptions of hydrogen bonds to quantify and visualize the complex web of intermolecular interactions.

Hirshfeld Surface Analysis is a powerful graphical tool used to visualize and analyze intermolecular contacts in a crystal. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as the sum of all other molecules. By mapping properties like the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a 2D "fingerprint plot" is generated. This plot provides a quantitative summary of all intermolecular contacts. For instance, in the crystal structure of a related compound, 2,4,6-triaminopyrimidine-1,3-diium dinitrate, Hirshfeld analysis revealed the dominant contributions to crystal packing. iucr.orgiucr.org

The following table presents the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface for a related triaminopyrimidine dinitrate salt, illustrating the quantitative insights provided by this method.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface |

| O···H / H···O | 53.2% |

| N···H / H···N | 12.5% |

| C···H / H···C | 9.6% |

Data from Dilshad et al. on 2,4,6-triaminopyrimidine-1,3-diium dinitrate. iucr.org

Energy Framework Analysis , often used in conjunction with Hirshfeld analysis, allows for the calculation and visualization of the interaction energies between molecules in the crystal. This method computes the electrostatic, polarization, dispersion, and repulsion energy components between a central molecule and its neighbors. The results can be displayed as framework diagrams, where cylinders connect the centroids of interacting molecules, and the thickness of the cylinders is proportional to the interaction energy. This provides a clear visual representation of the energetic landscape of the crystal, highlighting the most significant stabilizing interactions. For the 2,4,6-triaminopyrimidine (B127396) dinitrate salt, energy framework analysis showed that the electrostatic component was the dominant interaction energy, as expected for an ionic solid. iucr.orgiucr.org

Other computational methods like Atoms-in-Molecules (AIM) theory and Symmetry-Adapted Perturbation Theory (SAPT) are also used to analyze the nature and strength of intermolecular interactions, such as hydrogen bonds, by examining the topology of the electron density and partitioning interaction energies into physically meaningful components. mdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the decomposition of the crystal structure into a set of contacts between neighboring atoms. The analysis of various diaminopyrimidine derivatives reveals a consistent pattern of significant intermolecular interactions.

In the absence of specific data for pyrimidine-4,6-diamine sulfate, the Hirshfeld surface analysis of analogous diaminopyrimidine compounds offers valuable representative data. For instance, in a series of 2,4-diaminopyrimidine salts, the dominant intermolecular contacts are consistently H···H, N···H/H···N, and O···H/H···O interactions, highlighting the crucial role of hydrogen bonding in the crystal packing. nih.govresearchgate.netibb.waw.placs.org The relative contributions of these contacts can be quantified, as shown in the table below, which is based on data from published analyses of similar structures.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Diaminopyrimidine Salts

| Intermolecular Contact | Contribution Range (%) |

|---|---|

| H···H | 30 - 50 |

| N···H/H···N | 15 - 30 |

| O···H/H···O | 10 - 25 |

| C···H/H···C | 5 - 15 |

This table is a representation of typical values found in the literature for diaminopyrimidine salts and does not represent the specific values for this compound.

The prevalence of N···H and O···H contacts underscores the importance of the amino groups of the pyrimidine ring and the oxygen atoms of the counter-ion (in this case, the sulfate anion would be the key participant) in forming robust hydrogen-bonding networks that stabilize the crystal lattice. The significant H···H contacts arise from the numerous hydrogen atoms on the pyrimidine ring and its substituents.

Energy Framework Calculations for Dispersive and Electrostatic Contributions to Crystal Stability

To further elucidate the nature of the forces driving crystal formation, energy framework calculations can be employed. This method quantifies the interaction energies between molecules in the crystal, separating them into electrostatic and dispersive components. While specific calculations for pyrimidine-4,6-diamine sulfate are not available, studies on analogous 2,4-diaminopyrimidine salts reveal that electrostatic interactions are often the dominant stabilizing force. researchgate.net

Table 2: Representative Energy Framework Calculation Components for Diaminopyrimidine Salts

| Energy Component | Typical Contribution to Total Energy |

|---|---|

| Electrostatic | Dominant |

| Dispersion | Significant |

| Repulsion | Destabilizing |

| Total Energy | Stabilizing |

This table provides a qualitative representation of energy framework analysis based on analogous compounds.

Directed Crystal Engineering for Specific Material Properties (e.g., Graphite-Like Energetic Materials)

The principles of supramolecular chemistry and crystal engineering are being increasingly applied to the design of advanced materials with tailored properties. One area of significant interest is the development of energetic materials with improved performance and safety characteristics. The layered, graphite-like packing of molecules in a crystal can lead to desirable properties in energetic materials, such as reduced sensitivity to shock and friction. mdpi.comnih.goved.ac.uk

The planar nature of the pyrimidine ring, coupled with the hydrogen-bonding capabilities of the amino groups, makes pyrimidine-4,6-diamine a promising building block for the construction of such layered structures. By selecting appropriate counter-ions, it is possible to direct the self-assembly of the pyrimidine-4,6-diamine cations into planar sheets. The sulfate anion, with its tetrahedral geometry and multiple hydrogen bond acceptors, can act as a linker between these sheets, creating a three-dimensional architecture.

The goal of this directed crystal engineering approach is to create a material where the pyrimidine rings are arranged in a stacked, graphite-like fashion. This arrangement can facilitate the dissipation of energy from mechanical stimuli through interlayer sliding, thereby reducing the material's sensitivity. Furthermore, the high nitrogen content of pyrimidine-4,6-diamine contributes to a high heat of formation, a key characteristic of energetic materials. While the synthesis of a graphite-like energetic material from pyrimidine-4,6-diamine sulfate has not been explicitly reported, the foundational principles of crystal engineering suggest its potential as a target for future research in this area. researchgate.net

Reactivity and Chemical Transformations of Pyrimidine 4,6 Diamine

Mechanisms of Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring's π-deficient character, caused by the two electronegative nitrogen atoms, makes it inherently resistant to electrophilic aromatic substitution while being activated for nucleophilic aromatic substitution. wikipedia.orgbhu.ac.in

Nucleophilic Substitution: Nucleophilic attack is highly favored at the electron-deficient C-2, C-4, and C-6 positions. wikipedia.org The mechanism for nucleophilic aromatic substitution (SNAr) proceeds through a high-energy anionic intermediate, often called a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur. When a nucleophile attacks the C-4 or C-6 position, the resulting negative charge can be delocalized onto the ring nitrogen atoms via resonance. stackexchange.com This delocalization provides significant stabilization, lowering the activation energy for the reaction compared to attack at the C-5 position, where the charge cannot be placed on a nitrogen atom. stackexchange.com

The synthesis of pyrimidine-4,6-diamines often starts from 4,6-dichloropyrimidines. The first nucleophilic displacement of a chlorine atom by an amine is typically facile. thieme-connect.combeilstein-journals.org However, the introduction of the first electron-donating amino group deactivates the ring toward subsequent nucleophilic attack, making the second substitution significantly more difficult and often requiring harsh conditions like prolonged heating or high pressure. thieme-connect.combeilstein-journals.orgnih.gov

To overcome this deactivation, a useful synthetic strategy involves the N-nitrosation of the exocyclic amino group in the monosubstituted intermediate. The resulting N-nitroso moiety acts as an electron-withdrawing group, reactivating the pyrimidine ring and facilitating the second nucleophilic substitution. thieme-connect.combeilstein-journals.orgresearchgate.net After the second substitution is complete, the N-nitroso group can be easily removed by treatment with dilute acid to yield the desired 4,6-diaminopyrimidine (B116622). beilstein-journals.orgresearchgate.net

Electrophilic Substitution: Conversely, electrophilic substitution on the pyrimidine ring is difficult. wikipedia.orgbhu.ac.in The reaction generally requires the presence of strong electron-donating (activating) groups on the ring, such as the two amino groups in Pyrimidine-4,6-diamine. beilstein-journals.org When the reaction does occur, it is directed to the C-5 position, which is the most electron-rich carbon on the ring. wikipedia.org

Studies on the nitrosation of 4,6-diaminopyrimidine derivatives have shown a subtle interplay between reaction pathways. While electrophilic attack by NO⁺ at the C-5 position is possible due to the activating amino groups, a competing reaction is the N-nitrosation of the secondary amino substituents. beilstein-journals.orgresearchgate.net In some cases, what was initially reported as C-5 electrophilic substitution was later shown to be N-nitrosation of an exocyclic amino group. researchgate.net

Condensation and Cyclization Reactions Leading to Fused Heterocyclic Systems

The nucleophilic character of the exocyclic amino groups in Pyrimidine-4,6-diamine makes them key functional handles for constructing fused heterocyclic systems through condensation and cyclization reactions. These reactions typically involve the reaction of the diamine with bifunctional electrophiles.

Analogous reactions with structurally similar aminopyrimidines are well-documented and illustrate the synthetic potential. For instance, 2,6-diaminopyrimidin-4(3H)-one readily undergoes multicomponent condensation reactions with aryl aldehydes. nih.gov This reaction leads to the formation of tricyclic pyrido-dipyrimidine systems, demonstrating the reactivity of the amino groups in building complex molecular architectures. nih.gov The proposed mechanism involves initial nucleophilic addition of the amino group to the aldehyde, followed by condensation and a final intramolecular Michael addition to complete the cyclization. nih.gov